molecular formula C9H11BrO2 B1361330 4-Bromobenzaldehyde dimethyl acetal CAS No. 24856-58-4

4-Bromobenzaldehyde dimethyl acetal

Cat. No. B1361330
CAS No.: 24856-58-4
M. Wt: 231.09 g/mol
InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N
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Patent
US06300519B1

Procedure details

21.1 g (114 mmol) of 4-bromobenzaldehyde and 20 ml (182 mmol) of trimethyl orthoformate (both Fluka, Buchs, Switzerland) are dissolved in 35 ml of methanol, and 0.65 g (3.4 mmol) of p-toluenesulfonic acid monohydrate is added at room temperature (exothermic reaction). The reaction mixture is stirred at room temperature under nitrogen for 20 hours. The acid is then neutralised with 0.62 ml of 30% sodium methanolate solution in methanol (3.4 mmol); the reaction mixture is concentrated using a rotary evaporator and the residue is distilled. The title compound is obtained in the form of a colourless liquid. TLC: Rf=0.58 (hexane/ethyl acetate 2:1). B.p.: 90-92° C. (4 mbar). 1H-NMR (CDCl3; 200 MHz): 7.50 and 7.32/each d, J=9 (2×2H); 5.36/s (1H); 3.31/s (6H).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
sodium methanolate
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
3.4 mmol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[CH:4][CH:3]=1.[CH:10](OC)([O:13][CH3:14])[O:11][CH3:12].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>CO>[CH3:12][O:11][CH:10]([O:13][CH3:14])[C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
sodium methanolate
Quantity
0.62 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
3.4 mmol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature under nitrogen for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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